molecular formula C28H30N4O5 B2533625 5-(1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide CAS No. 1223989-26-1

5-(1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide

Cat. No.: B2533625
CAS No.: 1223989-26-1
M. Wt: 502.571
InChI Key: PZOPSAALAUHDLG-UHFFFAOYSA-N
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Description

5-(1-(2-((3-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(furan-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O5 and its molecular weight is 502.571. The purity is usually 95%.
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Scientific Research Applications

Quinazoline Derivatives

Quinazoline derivatives are known for their wide range of biological activities. Compounds with quinazoline core structures have been synthesized and tested for anticancer properties, particularly as inhibitors of tyrosine kinases involved in cell signaling pathways that lead to tumor growth. For example, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high levels of antitumor activities against various cancer cell lines, indicating their potential as anticancer agents (Fang et al., 2016).

Furan Compounds

Furan derivatives exhibit a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects. Studies have synthesized furan-based compounds to evaluate their antimicrobial activities. For instance, novel furanyl compounds derived from red seaweed showed significant antimicrobial and anti-inflammatory properties, alongside antioxidative effects in various in vitro models, which speaks to the versatility of furan derivatives in therapeutic applications (Makkar & Chakraborty, 2018).

Properties

IUPAC Name

5-[1-[2-(3-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O5/c1-2-20-9-7-10-21(17-20)30-26(34)19-32-24-13-4-3-12-23(24)27(35)31(28(32)36)15-6-5-14-25(33)29-18-22-11-8-16-37-22/h3-4,7-13,16-17H,2,5-6,14-15,18-19H2,1H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZOPSAALAUHDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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